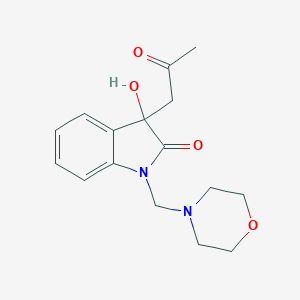

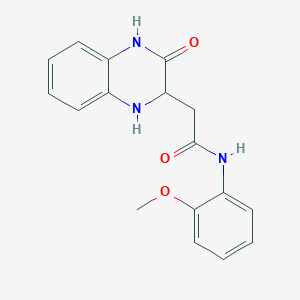

N-(2-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

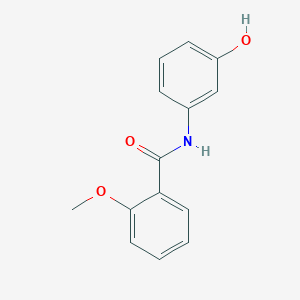

N-(2-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as MOQOA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MOQOA is a small molecule that belongs to the class of quinoxaline derivatives, which have been reported to exhibit a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes in Environmental Remediation

Advanced oxidation processes (AOPs) are pivotal in addressing water scarcity and environmental contamination by recalcitrant compounds. AOPs have shown significant promise in degrading acetaminophen (ACT) from aqueous mediums, highlighting the generation of various by-products through different kinetic mechanisms. The review by Qutob et al. (2022) emphasizes the significance of understanding the degradation pathways, by-products, and biotoxicity of compounds like ACT in environmental remediation efforts. The study also utilizes the Fukui function to predict reactive sites in the ACT molecule, contributing to the enhanced degradation of ACT by AOP systems. This research is critical for developing strategies to mitigate environmental threats posed by pharmaceutical pollutants (Qutob et al., 2022).

Pharmacological Research and Drug Safety

The pharmacokinetics and toxicity of pharmaceutical compounds are areas of intense research focus. Studies on compounds like acetaminophen provide insight into the metabolic pathways, the formation of toxic metabolites, and potential therapeutic interventions to mitigate toxicity. For instance, research on the hepatotoxicity of paracetamol and related fatalities sheds light on the mechanisms of liver injury induced by drug overdose and chronic ingestion. This body of work is crucial for understanding the risks associated with widely used medications and for developing safer therapeutic practices (Tittarelli et al., 2017).

Neuropharmacology and Neuroprotective Agents

Neuropharmacological research explores the therapeutic potential of compounds in treating neurological conditions. YM872, a selective, potent, and water-soluble AMPA receptor antagonist, exemplifies research into neuroprotective agents that could mitigate damage from cerebral ischemia. This compound's neuroprotective efficacy in animal models underscores the importance of understanding receptor interactions and pharmacodynamics for developing treatments for acute neurological injuries (Takahashi et al., 2006).

Environmental and Health Impact Assessments

Evaluating the environmental and health impacts of chemical compounds is vital for public health and safety. The review by Dingemans et al. (2011) on the neurotoxicity of brominated flame retardants, including polybrominated diphenyl ethers (PBDEs) and their metabolites, illustrates the complex interactions between chemical exposure and neurodevelopmental outcomes. Such assessments inform regulatory policies and risk management strategies to protect human health, especially in vulnerable populations like children (Dingemans et al., 2011).

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-23-15-9-5-4-8-13(15)19-16(21)10-14-17(22)20-12-7-3-2-6-11(12)18-14/h2-9,14,18H,10H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBJRYXMRWOLKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{(4-methoxyphenyl)[4-(octyloxy)phenyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B382058.png)

![5,7-Diphenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B382062.png)

![2,2,4,7-Tetraphenyl-2lambda~5~-pyrimido[4,5-d][1,3,2]diazaphosphinin-5-amine](/img/structure/B382072.png)

![1-{3-nitrophenyl}-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone](/img/structure/B382075.png)